molecular formula C21H23ClN4O4 B11441102 6-Cyclohexyl 2-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

6-Cyclohexyl 2-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

Cat. No.: B11441102
M. Wt: 430.9 g/mol
InChI Key: WENCNENAEZSJDU-UHFFFAOYSA-N
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Description

6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a chlorophenyl group, and a triazolopyrimidine core

Preparation Methods

The synthesis of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE typically involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of the cyclohexyl and chlorophenyl groups. Common synthetic routes may include:

Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and cyclohexanone . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of 6-CYCLOHEXYL 2-METHYL 7-(2-CHLOROPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2,6-DICARBOXYLATE lies in its specific combination of substituents and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN4O4

Molecular Weight

430.9 g/mol

IUPAC Name

6-O-cyclohexyl 2-O-methyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2,6-dicarboxylate

InChI

InChI=1S/C21H23ClN4O4/c1-12-16(19(27)30-13-8-4-3-5-9-13)17(14-10-6-7-11-15(14)22)26-21(23-12)24-18(25-26)20(28)29-2/h6-7,10-11,13,17H,3-5,8-9H2,1-2H3,(H,23,24,25)

InChI Key

WENCNENAEZSJDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C(=O)OC)N1)C3=CC=CC=C3Cl)C(=O)OC4CCCCC4

Origin of Product

United States

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